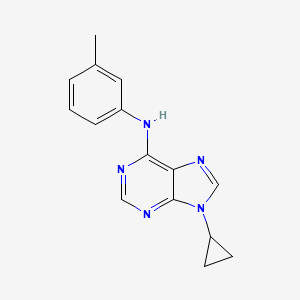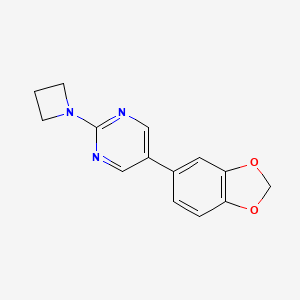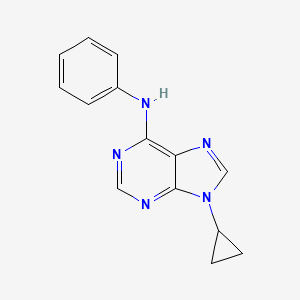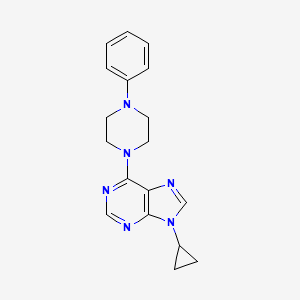
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine (CMP-P6A) is an organic compound that has found a variety of applications in scientific research due to its unique properties. This compound is a purine derivative, a class of molecules that are related to adenine and guanine, the two nitrogenous bases of DNA. CMP-P6A has been used in a variety of research applications, including biochemical and physiological studies, as well as for in vitro experiments.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic studies, as a ligand in binding studies, and as a component of DNA-based assays. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine is not well understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to interact with DNA, which could lead to the inhibition of gene expression.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the transcription of DNA. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have anti-inflammatory and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to be non-toxic and non-mutagenic, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
Zukünftige Richtungen
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has a variety of potential future applications. For example, it could be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used in the development of diagnostic assays and in the development of new therapeutics. Finally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Synthesemethoden
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods, including the direct synthesis of the purine ring, the reductive amination of the purine ring, and the condensation of the purine ring with aldehyde and ketone compounds. The most commonly used method is the direct synthesis of the purine ring, which involves the use of a Grignard reagent and a base. This method is relatively simple and yields a high yield of the desired product.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(3-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-3-2-4-11(7-10)19-14-13-15(17-8-16-14)20(9-18-13)12-5-6-12/h2-4,7-9,12H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZBRWLLSLZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)

![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)


![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)